

solubility of 3-Chloro-2-nitrotoluene in organic solvents

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Compound of Interest

Compound Name: 3-Chloro-2-nitrotoluene

Cat. No.: B1582514

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An In-depth Technical Guide to the Solubility of **3-Chloro-2-nitrotoluene** in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of **3-Chloro-2-nitrotoluene** in various organic solvents. Recognizing the compound's role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, this document is tailored for researchers, scientists, and drug development professionals.^{[1][2][3]} It moves beyond a simple data repository to explain the causal physicochemical principles governing solubility, outlines theoretical and computational prediction models, and provides a detailed, field-proven protocol for accurate experimental measurement. The guide emphasizes a multi-faceted approach, integrating theoretical knowledge with practical laboratory methodology to empower scientists in solvent selection for synthesis, crystallization, and formulation processes.

Physicochemical Profile of 3-Chloro-2-nitrotoluene

A thorough understanding of a solute's intrinsic properties is the foundation for any solubility analysis. **3-Chloro-2-nitrotoluene** is a substituted aromatic compound whose structure dictates its interactions with potential solvents. The presence of a polar nitro group (-NO₂), a non-polar methyl group (-CH₃), and an electronegative chlorine atom (-Cl) on a benzene ring creates a molecule with mixed polarity characteristics.

The molecule's IUPAC name is 1-chloro-3-methyl-2-nitrobenzene.^[4] Its structural and physical properties are summarized in Table 1, compiled from authoritative chemical databases. These

parameters are critical inputs for both theoretical solubility models and for interpreting experimental outcomes.

Table 1: Physicochemical Properties of **3-Chloro-2-nitrotoluene**

Property	Value	Source
CAS Number	5367-26-0	[1] [4] [5] [6]
Molecular Formula	C ₇ H ₆ ClNO ₂	[4] [5] [6] [7]
Molecular Weight	171.58 g/mol	[4] [5] [7]
Appearance	Pale yellow clear liquid or White/Colorless to Yellow powder/lump	[1] [5]
Melting Point	22-23 °C	[1]
Boiling Point	251.9 °C at 760 mmHg; 80 °C at 2 mmHg	[1] [5]
Density	1.324 g/cm ³	[1]
Flash Point	106.2 °C	[1] [5]
SMILES	<chem>CC1=C(C(=CC=C1)Cl)--</chem> INVALID-LINK--[O-]	[4] [6]
InChIKey	JLDKNVUJLUGIBQ- UHFFFAOYSA-N	[4] [7]

Theoretical Foundations of Solubility

The principle of "like dissolves like" provides a qualitative starting point for solvent selection.[\[8\]](#) This adage suggests that solutes dissolve best in solvents with similar polarity. For a molecule like **3-Chloro-2-nitrotoluene**, which has both polar and non-polar characteristics, a more quantitative approach is necessary for accurate prediction.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, semi-empirical method to quantify the "likeness" between a solute and a solvent.[9] The total Hildebrand solubility parameter is deconstructed into three components, accounting for different types of intermolecular forces:

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD , δP , δH) values are likely to be miscible. The "distance" (R_a) between the HSP coordinates of two substances in "Hansen space" can be calculated:

$$R_a^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$$

A smaller R_a value indicates a higher likelihood of solubility. While experimentally determined HSP values for **3-Chloro-2-nitrotoluene** are not readily available in the literature, they can be estimated using group contribution methods. The primary utility for a researcher is to use the known HSP values of solvents (Table 2) to select a range of candidates for experimental screening, spanning different regions of Hansen space to probe the solute's compatibility.

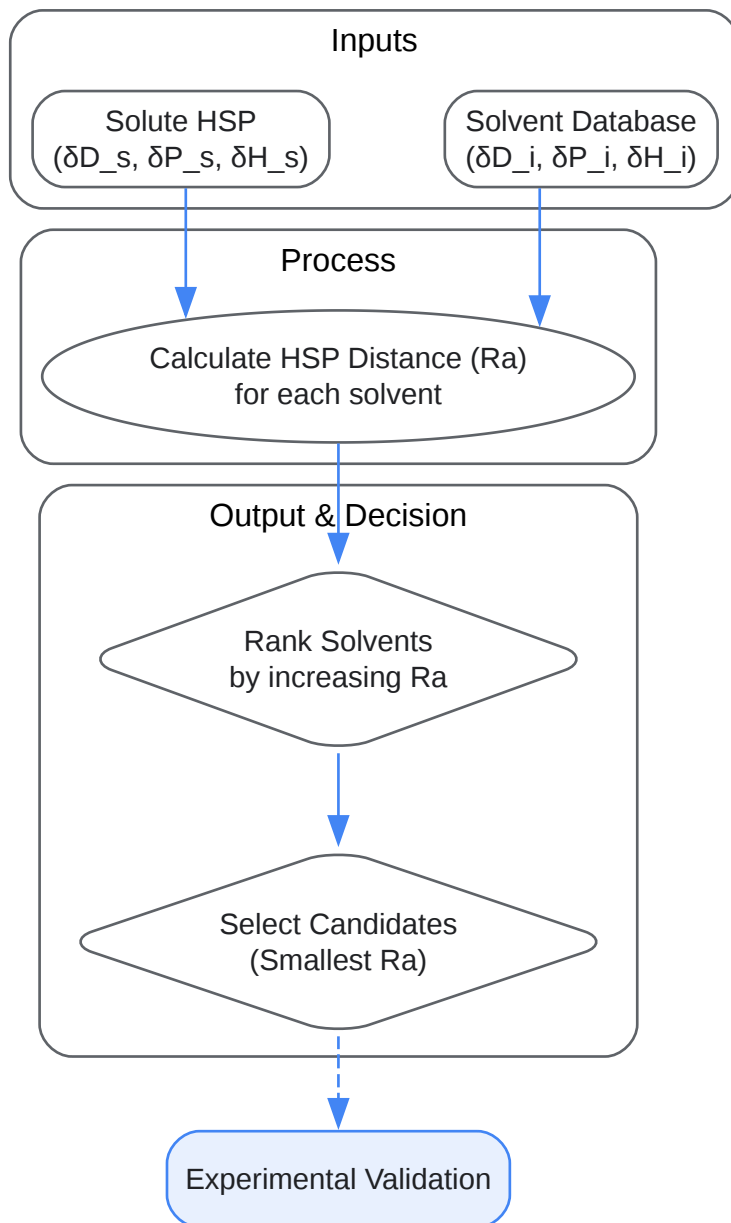
Table 2: Hansen Solubility Parameters for Common Organic Solvents

Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})
n-Hexane	14.9	0.0	0.0
Toluene	18.0	1.4	2.0
Acetone	15.5	10.4	7.0
Ethyl Acetate	15.8	5.3	7.2
Ethanol	15.8	8.8	19.4
Methanol	15.1	12.3	22.3
Dichloromethane	17.0	7.3	7.1
Water	15.5	16.0	42.3

(Data sourced from
common HSP
databases and
literature)

The logical workflow for using HSP in solvent screening is depicted below. This process begins by defining the solute's HSP (either known or estimated) and then calculating the HSP distance to a list of potential solvents to rank their likelihood of being effective.

Diagram 1: HSP-Based Solvent Screening Workflow



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Caption: Diagram 1: HSP-Based Solvent Screening Workflow.

Thermodynamic and Computational Models

For more rigorous predictions, especially concerning temperature dependence, thermodynamic models are employed. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients)

use group contribution methods to estimate activity coefficients, which are central to calculating solid-liquid phase equilibria.^[10]

More recently, the advent of machine learning (ML) has introduced powerful new tools for solubility prediction.^{[11][12][13]} These models can be trained on large datasets of experimental solubility data to learn complex relationships between molecular structure (represented as molecular fingerprints or graphs) and solubility, often outperforming classical thermodynamic models in terms of speed and accuracy for specific chemical spaces.^{[11][12]}

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by robust experimental data. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent at a given temperature.^[14] It is a self-validating system because it ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

Causality Behind Experimental Choices

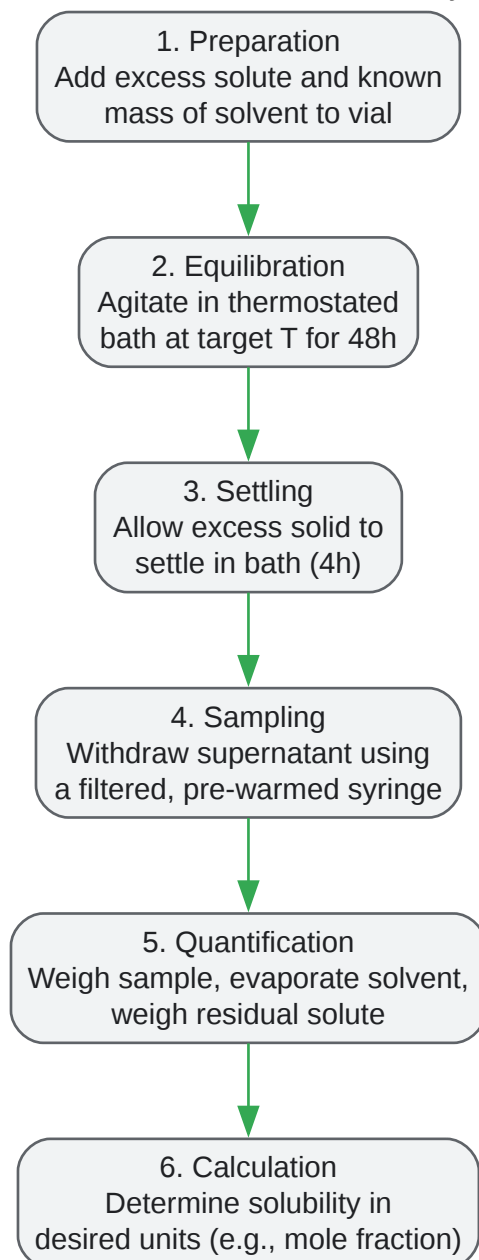
- **Isothermal Conditions:** Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostated bath is critical for reproducibility and accuracy.
- **Agitation:** Continuous agitation (shaking or stirring) is necessary to overcome mass transfer limitations and ensure the solution reaches saturation in a reasonable timeframe.
- **Sufficient Time:** The system must be agitated long enough to ensure equilibrium is reached. A common validation step is to measure solubility at successive time points (e.g., 24, 48, 72 hours) until the value remains constant.
- **Excess Solute:** A clear excess of the solid phase must be present throughout the experiment to guarantee the solution remains saturated.
- **Clarification:** Before analysis, the saturated solution must be separated from the undissolved solid without altering its composition or temperature (e.g., via filtration or centrifugation in a temperature-controlled environment).

Step-by-Step Methodology: Isothermal Shake-Flask Method

- Preparation: Add an excess amount of **3-Chloro-2-nitrotoluene** to a series of sealed vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.
- Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.
- Equilibration: Place the vials in a thermostated shaker bath set to the target temperature (e.g., 298.15 K). Agitate the vials vigorously for a pre-determined time (e.g., 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 4-6 hours) for the excess solid to settle.
- Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-heated or temperature-equilibrated syringe fitted with a solvent-resistant filter (e.g., a 0.45 μm PTFE filter) to prevent any solid particles from being sampled.
- Quantification: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dry solute is achieved.
- Calculation: The solubility can be expressed in various units, such as mole fraction (x_1), mass fraction, or grams of solute per 100 g of solvent.
 - Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)
 - Mass of solvent = (Weight of vial + solution) - (Weight of vial + dissolved solute)
 - Solubility (g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

The workflow for this experimental protocol is visualized below.

Diagram 2: Isothermal Shake-Flask Solubility Measurement



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Caption: Diagram 2: Isothermal Shake-Flask Solubility Measurement.

Conclusion

Determining the solubility of **3-Chloro-2-nitrotoluene** in organic solvents is a critical task for its effective use in chemical synthesis and pharmaceutical development. This guide has established a comprehensive approach that integrates theoretical understanding with practical,

robust experimental methodology. While a definitive, publicly available dataset on its solubility is sparse, researchers can leverage the principles of Hansen Solubility Parameters and other predictive models to intelligently design experiments. The provided step-by-step isothermal equilibrium protocol offers a reliable and self-validating method to generate high-quality, reproducible solubility data. By combining these theoretical and experimental tools, scientists can confidently select optimal solvent systems, thereby accelerating research and development processes.

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